molecular formula C11H24O B13412632 3-Methyl-1-decanol

3-Methyl-1-decanol

Cat. No.: B13412632
M. Wt: 172.31 g/mol
InChI Key: IMACNEKKOHOIMA-UHFFFAOYSA-N
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Description

3-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group substitution at the third carbon. This compound is a colorless to light yellow viscous liquid, insoluble in water, and has an aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-decanol can be synthesized through various methods. One common approach involves the reduction of esters of naturally occurring fatty acids. For instance, the esters of capric acid can be reduced using sodium or high-pressure catalytic hydrogenation .

Industrial Production Methods: Industrially, this compound is produced by the oligomerization of ethylene using aluminum alkyl technology. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-decanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (aldehyde or ketone).

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form alkyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂)

Major Products Formed:

    Oxidation: Aldehydes or ketones

    Reduction: Alkanes

    Substitution: Alkyl chlorides

Scientific Research Applications

3-Methyl-1-decanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-decanol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of the alcohol attacks the oxidizing agent, forming a Cr-O bond, followed by proton transfer to form the final product .

Comparison with Similar Compounds

    1-Decanol: Similar in structure but lacks the methyl group at the third carbon.

    2-Methyl-1-decanol: Similar but with the methyl group at the second carbon.

    3-Decanol: Similar but without the methyl substitution.

Uniqueness: 3-Methyl-1-decanol is unique due to its specific substitution pattern, which can influence its physical and chemical properties, making it distinct in its reactivity and applications compared to other similar compounds .

Properties

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

3-methyldecan-1-ol

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-11(2)9-10-12/h11-12H,3-10H2,1-2H3

InChI Key

IMACNEKKOHOIMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)CCO

Origin of Product

United States

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